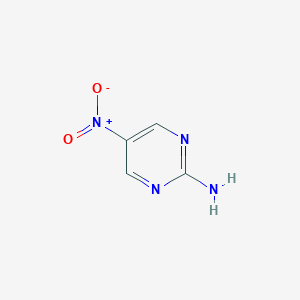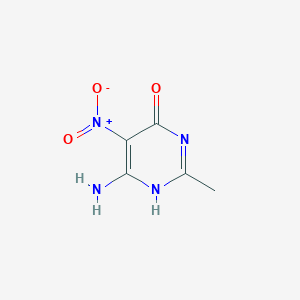
Benzyl (2,4-difluorophenyl)carbamate
概要
説明
Benzyl (2,4-difluorophenyl)carbamate is a chemical compound with the CAS Number: 112434-18-1 . It has a molecular weight of 263.24 and its linear formula is C14H11F2NO2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the use of 2,4-difluoroaniline, dichloromethane (DCM), and pyridine . The mixture is stirred at room temperature and treated with benzylchloroformate dropwise via an addition funnel . After being stirred at room temperature overnight, the mixture is poured into water and extracted with DCM . The combined extracts are washed with water, brine, dried with anhydrous sodium sulfate, filtered, and concentrated to give the title compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H11F2NO2 . The compound consists of 19 heavy atoms, 12 of which are aromatic .Chemical Reactions Analysis
Carbamates, such as this compound, can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 73-75°C . It has a molar refractivity of 66.63 . Its solubility is 0.108 mg/ml or 0.000411 mol/l .科学的研究の応用
Carbamates in Pharmaceutical Research
Carbamates, including benzimidazole and benzofuroxan derivatives, have shown a wide range of biological activities. They have been explored for their antibacterial, antifungal, antileukemic, acaricide, and immunodepressive properties. The structural versatility of carbamates allows for their application in developing novel therapeutic agents, highlighting their significance in medicinal chemistry (Jovené, Chugunova, & Goumont, 2013).
Carbamates in Organic Synthesis
The synthesis and functionalization of carbamates have been a subject of interest due to their utility as intermediates in organic synthesis. Research has focused on non-phosgene methods to synthesize N-substituted carbamates, offering greener alternatives for carbamate production. These methods include using CO, dimethyl carbonate, CO2, and alkyl carbamates as carbonyl reagents. The advancement in this area underscores the importance of carbamates in synthetic organic chemistry (Shang Jianpen, 2014).
Carbamates in Materials Science
In the realm of materials science, benzofuran and benzimidazole derivatives, closely related to the chemical family of carbamates, have been explored for their optoelectronic properties. These compounds have been utilized in the development of luminescent materials, electronic devices, and organic light-emitting diodes (OLEDs). Their inclusion in π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the broad applicability of carbamate-related compounds in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
benzyl N-(2,4-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYKGNHIVNWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474649 | |
| Record name | Benzyl (2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112434-18-1 | |
| Record name | Benzyl (2,4-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)
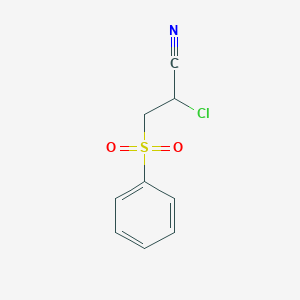
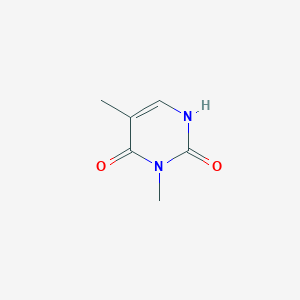

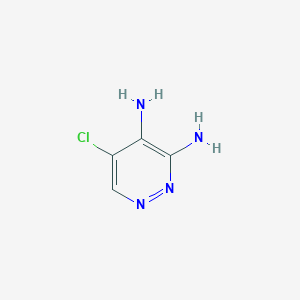
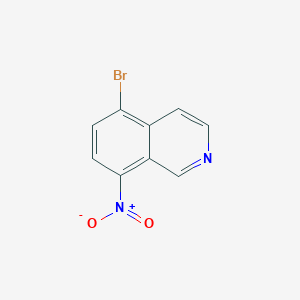
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


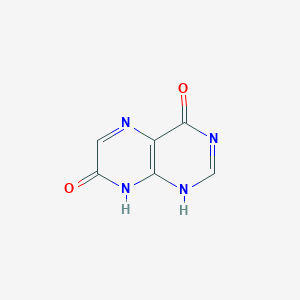

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)
